![molecular formula C18H14Cl2N2S B2644244 4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide CAS No. 339279-19-5](/img/structure/B2644244.png)
4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide
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Overview
Description
Scientific Research Applications
Chemical Reactions and Complex Formation
4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide has been studied for its role in forming complexes with compounds like Ru(dps)2 or Ru(dprs)2. Research demonstrates that these complexes contain a four-membered RuSCN(Ru−N) ring, indicating its potential in chemical synthesis and reactions. The stereochemistry and sulfur inversion in these complexes have also been explored, shedding light on their structural dynamics (Tresoldi et al., 2002).
Spectroscopic Analysis and Nonlinear Optical Behavior
Studies have utilized spectroscopic techniques like FT-IR and FT-Raman to analyze the vibrational properties of this compound derivatives. These analyses provide insights into the molecule's stability, charge delocalization, and nonlinear optical behavior, which is crucial for applications in photonics and electronics (Alzoman et al., 2015).
Cytotoxicity and Crystal Structure Analysis
Research on novel 4-thiopyrimidine derivatives, including those with this compound, has been conducted to explore their cytotoxic activities and crystal structures. These studies are significant for understanding the compound's potential in pharmacology and material science (Stolarczyk et al., 2018).
Molecular Electronic Potential and Quantum Chemical Studies
Quantum chemical studies have been carried out on thiopyrimidine derivatives, focusing on parameters like natural population analysis, HOMO-LUMO energies, and molecular electronic potential. Such research is valuable for understanding the electronic properties and potential applications of these compounds in various scientific fields (Hussain et al., 2020).
Herbicide Design and Molecular Docking
This compound derivatives have been studied in the context of herbicide design. Utilizing techniques like molecular docking and 3D quantitative structure-activity relationship models, researchers have explored their potential as herbicide compounds, particularly targeting acetohydroxyacid synthase (He et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2S/c19-15-8-6-13(7-9-15)11-23-12-16-10-17(20)22-18(21-16)14-4-2-1-3-5-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLGWAUBMFMJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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